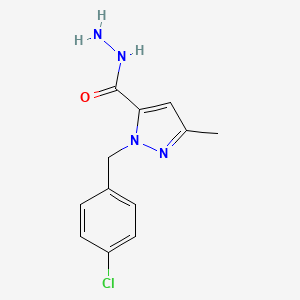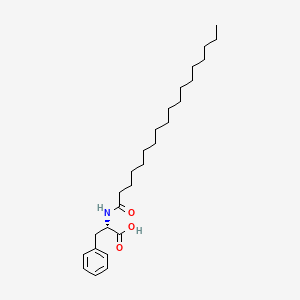
N-stearoyl phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Stearoyl phenylalanine belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Thus, N-stearoyl phenylalanine is considered to be a fatty amide lipid molecule. N-Stearoyl phenylalanine is considered to be a practically insoluble (in water) and relatively neutral molecule.
Aplicaciones Científicas De Investigación
Electrochemical Sensors and Biosensors
Phenylalanine, an essential amino acid found in various foods and breast milk, is crucial for the human body as it transforms into tyrosine and catecholamine neurotransmitters. Electrochemical sensors and biosensors have been developed for the detection of phenylalanine to monitor health conditions, especially in individuals with phenylketonuria, a genetic disorder leading to dangerous phenylalanine accumulation. These sensors use sensitive materials to improve selectivity and sensitivity (Dinu & Apetrei, 2020).
Biosynthesis in Plants
Phenylalanine plays an essential role in plants, connecting primary and secondary metabolism. It's a building block for proteins and a precursor for compounds crucial for plant reproduction, growth, and stress defense, including lignin in wood. Studies on phenylalanine's biosynthesis and utilization in conifer trees have highlighted two metabolic pathways: the ancient phenylpyruvate pathway and the later-evolved arogenate pathway (Pascual et al., 2016).
L-Phenylalanine Production
In an effort to improve L-Phenylalanine production for food and medicinal applications, a study developed an in vitro system for phenylalanine biosynthesis in E. coli. This approach involved quantitative analysis of enzymes in the shikimate pathway, leading to a practical method to enhance L-phenylalanine yield (Ding et al., 2016).
Phenylalanine Roles in Seed Development
Phenylalanine's role extends beyond being an amino acid; it influences organellar and tissue development in plants. Research suggests its direct involvement in cell division and protection against Reactive Oxygen Species, hinting at its broader biological significance (Perkowski & Warpeha, 2019).
Enantiomerically Pure Phenylalanine Analogues
The synthesis of enantiomerically pure phenylalanine analogues, such as 1-amino-2-phenylcycloalkanecarboxylic acids, has become vital in drug discovery. These analogues provide different orientations of the phenyl moiety, expanding the possibilities in medicinal chemistry (Lasa & Cativiela, 2006).
Phenylalanine Dehydrogenase in Thermoactinomyces
Research on the thermostable phenylalanine dehydrogenase from Thermoactinomyces intermedius has contributed to the understanding of enzyme stability and its applications in biotechnology. This enzyme's gene was cloned and expressed in E. coli, leading to new insights into thermostable enzymes (Takada et al., 1991).
Propiedades
Nombre del producto |
N-stearoyl phenylalanine |
|---|---|
Fórmula molecular |
C27H45NO3 |
Peso molecular |
431.7 g/mol |
Nombre IUPAC |
(2S)-2-(octadecanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h16-18,20-21,25H,2-15,19,22-23H2,1H3,(H,28,29)(H,30,31)/t25-/m0/s1 |
Clave InChI |
PHZQULSGYVCYNC-VWLOTQADSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Secuencia |
F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



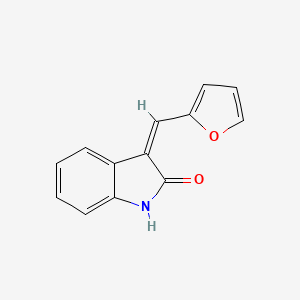
![3-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1637641.png)
![3-[2-(4-Fluoro-phenyl)-imidazo[1,2-a]pyridin-3-yl]-acrylic acid](/img/structure/B1637642.png)
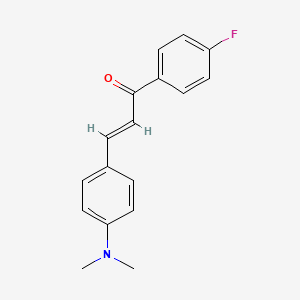
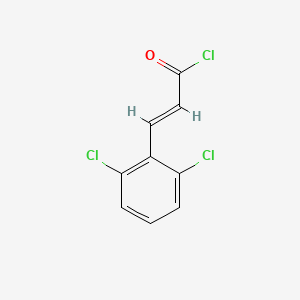

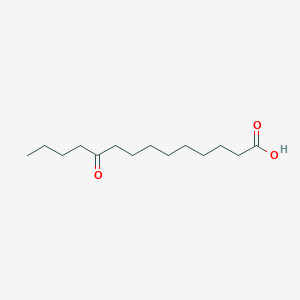
![(2Z)-2-(4,5-dihydrobenzo[e][1,3]benzodithiol-2-ylidene)-4,5-dihydrobenzo[e][1,3]benzodithiole](/img/structure/B1637674.png)
![N-[(Z)-(1-benzylindol-3-yl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B1637676.png)
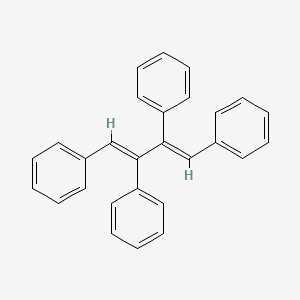
![3-(2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1637681.png)


